
tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a mercaptoethyl substituent. It is a clear, pale liquid that is used in various advanced research and development applications .
Métodos De Preparación
Industrial Production Methods: Industrial production methods for tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate are not well-documented. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate involves its interaction with various molecular targets and pathways. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially affecting enzyme activity and protein function. The azetidine ring may also interact with biological targets, influencing cellular processes.
Comparación Con Compuestos Similares
- tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate is unique due to the presence of the mercaptoethyl group, which imparts distinct reactivity and selectivity compared to other similar compounds. This makes it particularly useful in applications requiring specific interactions with thiol groups.
Propiedades
Fórmula molecular |
C10H19NO2S |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
tert-butyl 3-(1-sulfanylethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2S/c1-7(14)8-5-11(6-8)9(12)13-10(2,3)4/h7-8,14H,5-6H2,1-4H3 |
Clave InChI |
KOHGBSJNSCZLSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CN(C1)C(=O)OC(C)(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



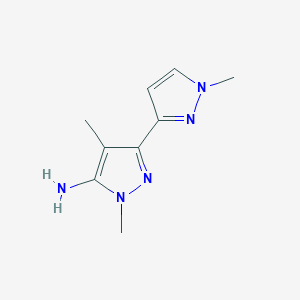
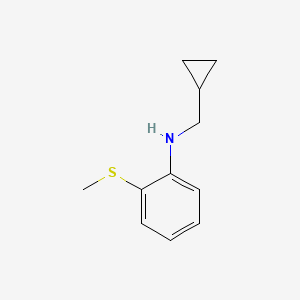


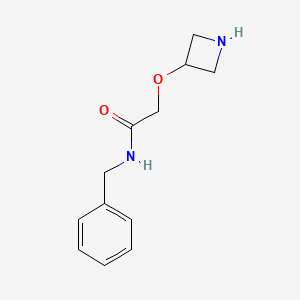
![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
![2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13306808.png)
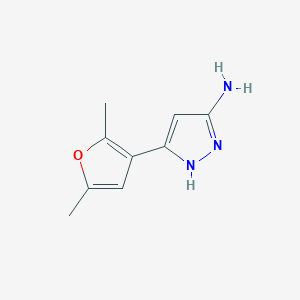
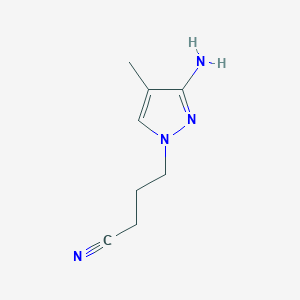
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)

